molecular formula C18H28N2O6S B556984 (S)-6-((tert-Butoxycarbonyl)amino)-2-(4-methylphenylsulfonamido)hexanoic acid CAS No. 16948-09-7

(S)-6-((tert-Butoxycarbonyl)amino)-2-(4-methylphenylsulfonamido)hexanoic acid

Cat. No. B556984
CAS RN: 16948-09-7
M. Wt: 400.5 g/mol
InChI Key: GJXKBGKAUIMAKK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-((tert-Butoxycarbonyl)amino)-2-(4-methylphenylsulfonamido)hexanoic acid, also known as Boc-6-amino-2-(4-methylphenylsulfonamido)hexanoic acid, is a synthetic amino acid derivative that has been widely used in scientific research. This compound has a unique structure that allows it to be used as a building block for the synthesis of peptides and proteins.

Scientific Research Applications

  • Synthesis of Non-Proteinogenic Amino Acids : This compound has been used in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a non-proteinogenic amino acid. This synthesis is achieved in good overall yield, illustrating the compound's utility in creating complex organic molecules (Adamczyk & Reddy, 2001).

  • Protected β-Amino Acid Synthesis : It has also been applied in the creation of protected β-amino acids such as (3R)-(E)-3-(N-tert-butoxycarbonyl)aminohex-4-enoate and methyl (2S,3S)-3-(N-tert-butoxycarbonyl)-amino-2-hydroxyhex-4-enoate. These syntheses involve highly stereoselective processes, showcasing the compound's importance in stereospecific organic synthesis (Davies, Fenwick, & Ichihara, 1997).

  • Formation of Sulfoxides from Cysteine : The compound plays a role in the generation of transient sulfenic acids from l-Cysteine, which are used to form biologically active sulfoxides. This process illustrates its role in the synthesis of complex organic molecules with potential biological activities (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).

  • Creation of Peptide Derivatives : This compound is also used in the synthesis of N-tert-butoxycarbonyl peptide derivatives, serving as a critical component in the creation of complex peptide structures (Ehrlich-Rogozinski, 1974).

  • Applications in Polymer Synthesis : It has applications in polymer science, particularly in the copolymerization of chiral amino acid-based acetylenes, demonstrating its versatility in polymer and materials chemistry (Gao, Sanda, & Masuda, 2003).

Mechanism of Action

Target of Action

TOS-LYS(BOC)-OH is an irreversible inhibitor of the serine protease, trypsin, and many trypsin-like serine proteases . It also inhibits plasmin, thrombin, and the thiol enzymes, ficin, bromelain, clostripain, and papain . Additionally, it has been reported to inhibit Protein Kinase C and the catalytic subunit of the Cyclic AMP-dependent Protein Kinase in rabbit and rat muscle .

Mode of Action

The compound forms a tightly bound complex with its target enzymes without cleavage of the peptide bond . For trypsin and many trypsin-like serine proteases, the histidine-46 residue located in the active site of the enzyme is alkylated by TOS-LYS(BOC)-OH . For thiol proteases, TOS-LYS(BOC)-OH alkylates the essential sulfhydryl group involved in the catalytic mechanism .

Biochemical Pathways

The inhibition of these enzymes by TOS-LYS(BOC)-OH affects various biochemical pathways. For instance, the inhibition of trypsin and trypsin-like serine proteases can impact protein digestion and absorption. The inhibition of Protein Kinase C and the Cyclic AMP-dependent Protein Kinase can affect signal transduction pathways .

Pharmacokinetics

TOS-LYS(BOC)-OH is soluble in water, and stock solutions of 10 mM can be prepared in 1 mM HCl, pH 3.0 or in buffer at pH # 6.0 . Solutions are very unstable above ph 60 at 25EC, ie, about 48% will decompose in about 5 minutes at pH 90 . Therefore, solutions should be prepared fresh .

Result of Action

The inhibition of these enzymes by TOS-LYS(BOC)-OH can lead to various molecular and cellular effects. For instance, it has been reported to inhibit the mitogen-induced activation of pp70s6k, a mitogen-regulated serine/threonine kinase involved in the G1 to S phase transition of the cell cycle . It also reportedly inhibited protein breakdown in E. coli cells starved for a carbon source and macromolecular synthesis in E. coli .

Action Environment

The action, efficacy, and stability of TOS-LYS(BOC)-OH can be influenced by environmental factors such as pH and temperature. As mentioned earlier, solutions of TOS-LYS(BOC)-OH are very unstable above pH 6.0 at 25EC . Therefore, the pH of the environment can significantly impact the stability and efficacy of this compound .

properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)20-15(16(21)22)7-5-6-12-19-17(23)26-18(2,3)4/h8-11,15,20H,5-7,12H2,1-4H3,(H,19,23)(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXKBGKAUIMAKK-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388456
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-((tert-Butoxycarbonyl)amino)-2-(4-methylphenylsulfonamido)hexanoic acid

CAS RN

16948-09-7
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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